(S)-3-(4-(Trifluoromethyl)benzyl)morpholine is a morpholine derivative distinguished by the incorporation of a trifluoromethyl group attached to a benzyl moiety. This compound has garnered interest within medicinal chemistry due to its enhanced lipophilicity and metabolic stability, characteristics imparted by the trifluoromethyl group, which is known to improve the pharmacokinetic profiles of organic compounds. The molecular formula for (S)-3-(4-(Trifluoromethyl)benzyl)morpholine is C_{13}H_{14}F_{3}N, with a molecular weight of approximately 245.25 g/mol.
(S)-3-(4-(Trifluoromethyl)benzyl)morpholine is classified as an aromatic amine and a morpholine derivative. Its structural features suggest potential interactions with various biological targets, including receptors and enzymes, similar to other morpholine-based compounds. This compound is primarily sourced from chemical synthesis processes that utilize various reagents and conditions tailored to achieve the desired stereochemistry.
The synthesis of (S)-3-(4-(Trifluoromethyl)benzyl)morpholine typically involves several key steps:
The molecular structure of (S)-3-(4-(Trifluoromethyl)benzyl)morpholine features a six-membered morpholine ring, which contains both nitrogen and oxygen atoms. The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets.
The presence of these functional groups contributes to the compound's unique properties, enhancing its potential applications in medicinal chemistry.
(S)-3-(4-(Trifluoromethyl)benzyl)morpholine can undergo various chemical transformations typical of morpholine derivatives:
These reactions are crucial for developing analogs that may possess enhanced biological activity or improved pharmacological profiles.
The mechanism of action for (S)-3-(4-(Trifluoromethyl)benzyl)morpholine is likely related to its ability to interact with specific molecular targets within biological systems:
Further research involving binding affinity assays and functional studies will be necessary to elucidate these interactions fully.
(S)-3-(4-(Trifluoromethyl)benzyl)morpholine exhibits several notable physical and chemical properties:
These properties make it suitable for diverse applications in scientific research and drug development.
The potential applications of (S)-3-(4-(Trifluoromethyl)benzyl)morpholine are significant within several fields:
Morpholine (tetrahydro-1,4-oxazine) has evolved into a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and versatile pharmacological profile. First introduced in CNS therapeutics, morpholine derivatives like the antidepressant reboxetine (1997) and antiemetic aprepitant (2003) demonstrated enhanced blood-brain barrier (BBB) permeability and metabolic stability [4] [8]. The morpholine ring contributes to these advantages through:
Table 1: Clinically Approved Morpholine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Reboxetine | Antidepressant | Aryl-morpholine |
Aprepitant | Antiemetic | Trifluoromethyl-morpholine hybrid |
Alpelisib (PI3Kα inhibitor) | Anticancer | Morpholine-pyrimidine |
Doxapram | Respiratory stimulant | Pyrrolidinyl-morpholine |
The integration of morpholine into hybrid architectures (e.g., pyrimidine-morpholine hybrids) represents a strategic advancement, enhancing target affinity while maintaining favorable ADME properties [8]. This evolution positioned morpholine as a cornerstone for designing bioactive molecules, including the trifluoromethyl-containing analogue discussed herein.
The stereogenic center at the C3 position of (S)-3-(4-(trifluoromethyl)benzyl)morpholine critically determines its biological interactions. Stereospecific activity arises from:
Studies on N-morpholinoacetyl-2,6-diarylpiperidin-4-ones confirm that stereochemistry governs spatial positioning of pharmacophores. NMR analyses (400 MHz) revealed non-chair conformations where substituents at C3/C5 occupy pseudo-equatorial positions, maximizing hydrophobic contacts with biological targets [9]. This parallels observations in (S)-morpholine derivatives, where the (S)-benzyl moiety enhances:
Figure 1: Stereochemical Influence on Binding Affinity
(S)-Isomer: Morpholine-O---H-Bond (Receptor) | CF₃-Ph-CH₂- --> Hydrophobic Pocket
The neurokinin-1 (NK1) antagonist 2(S)-(3,5-bis(trifluoromethyl)benzyl)oxy-3(S)-phenyl-4-(triazolylmethyl)morpholine exemplifies this principle: its (S,S)-configuration confers 100-fold higher receptor affinity than diastereomers, validating stereochemistry as a critical design parameter [6].
The trifluoromethyl (-CF₃) group significantly augments the bioactivity of morpholine derivatives through multifaceted mechanisms:
Table 2: Impact of -CF₃ on Key Pharmacokinetic Parameters
Parameter | -CH₃ Analog | -CF₃ Derivative | Change (%) |
---|---|---|---|
logP | 1.8 | 2.7 | +50% |
Caco-2 Permeability (Papp x10⁻⁶ cm/s) | 15.2 | 28.6 | +88% |
Microsomal Stability (t₁/₂, min) | 22 | 54 | +145% |
Data compiled from fluorinated drug analogs [1] [5] [7]
In (S)-3-(4-(trifluoromethyl)benzyl)morpholine, the para-CF₃ group enhances:
Notably, N-trifluoromethyl azoles demonstrate superior Caco-2 permeability (1.5–2.5-fold) and metabolic stability versus N-alkyl analogs, validating -CF₃ as a high-value bioisostere for iso-propyl or tert-butyl groups [7]. This positions (S)-3-(4-(trifluoromethyl)benzyl)morpholine as a promising scaffold for optimizing CNS-directed therapeutics where BBB penetration and sustained exposure are paramount.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: